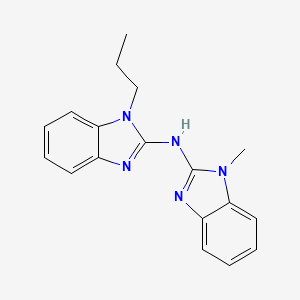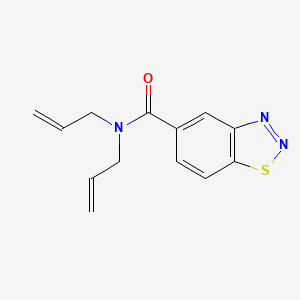
1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions, cyclization processes, and modifications to introduce specific functional groups that contribute to the compound's activity and properties. For instance, the synthesis of novel N-methyl-1,3,4-thiadiazol-2-amine and 4-methyl-2H-1,2,4-triazole-3(4H)-thione derivatives of the benzimidazole class showcases a method involving the condensation of substituted phenyl-1H-benzimidazoles with various reagents to introduce new functional groups, which enhance the compound's antioxidant properties (Kuş et al., 2008).
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of benzimidazole rings, which contribute significantly to the molecule's biological activity. For example, the crystal structure analysis of certain benzimidazole compounds reveals an antiperiplanar conformation of terminal benzimidazole groups, forming two-dimensional networks through hydrogen bonds, which is crucial for understanding their interaction mechanisms (Li et al., 2012).
Chemical Reactions and Properties
Benzimidazole derivatives undergo various chemical reactions that modify their structure and enhance their properties. For instance, reactions involving nitrosation, bromination, sulfonation, formylation, and acylation have been studied to explore the structural rearrangements and introduction of new functional groups, which impact their biological activity and interaction with biological targets (Pozharskii et al., 1998).
Physical Properties Analysis
The physical properties of benzimidazole derivatives, such as solubility, melting point, and crystal structure, are influenced by their molecular structure. For example, the synthesis and characterization of certain benzimidazole derivatives reveal their solid-state properties and crystalline forms, which are essential for understanding their stability, solubility, and formulation possibilities (Cheruzel et al., 2011).
Chemical Properties Analysis
The chemical properties of 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine and related compounds, such as reactivity with various reagents, stability under different conditions, and interaction with biological molecules, are crucial for their application in various fields. Studies have explored the reactivity of benzimidazole derivatives with different reagents to synthesize new compounds with potential biological activities (Das et al., 2001).
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Cytotoxic Activities
Research on derivatives of 1H-benzimidazole, including 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine, has shown potential in antimicrobial and cytotoxic applications. Noolvi et al. (2014) synthesized a series of derivatives that exhibited significant antibacterial activity and cytotoxic properties in vitro (Noolvi et al., 2014). Mavrova et al. (2012) reported that certain derivatives, including 1-methyl-N-(1-propyl-1H-benzimidazol-2-yl)-1H-benzimidazol-2-amine, exhibited cytotoxic activity against human epithelial colorectal carcinoma and breast cancer cells (Mavrova et al., 2012).
Organic Light-Emitting Diodes (OLEDs)
Benzimidazole derivatives, including those similar to the compound of interest, have been explored for use in organic light-emitting diodes (OLEDs). Ge et al. (2008) investigated solution-processible bipolar molecules containing benzimidazole for the fabrication of efficient single-layer OLEDs (Ge et al., 2008).
Antioxidant Properties
The antioxidant properties of benzimidazole derivatives have also been a focus of research. Kuş et al. (2004) synthesized various benzimidazole derivatives and evaluated their effects on lipid peroxidation in the rat liver, finding that some compounds demonstrated significant antioxidant activity (Kuş et al., 2004).
Chemical Synthesis and Structural Studies
Research has also been conducted on the chemical synthesis and structural characterization of benzimidazole derivatives. Studies by Stroganova et al. (2013) and Patricio-Rangel et al. (2019) focused on the synthesis methods and molecular structures of these compounds (Stroganova et al., 2013); (Patricio-Rangel et al., 2019).
Pharmaceutical Research
Research in pharmaceutical sciences has explored the use of benzimidazole derivatives in various therapeutic applications. Ghani et al. (2011) studied the cytotoxicity of palladium(II) and platinum(II) complexes containing benzimidazole ligands, which showed activity against several cancer cell lines (Ghani et al., 2011). Rashid (2020) conducted a study on bis-benzimidazole compounds with anticancer potential, demonstrating notable activity against cancer cells (Rashid, 2020).
Eigenschaften
IUPAC Name |
1-methyl-N-(1-propylbenzimidazol-2-yl)benzimidazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5/c1-3-12-23-16-11-7-5-9-14(16)20-18(23)21-17-19-13-8-4-6-10-15(13)22(17)2/h4-11H,3,12H2,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBKHCAHPZUGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2N=C1NC3=NC4=CC=CC=C4N3C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-N-(1-propylbenzimidazol-2-yl)benzimidazol-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-4-methylbenzenesulfonohydrazide](/img/structure/B5557881.png)
![5-[(7-chloro-2,3-dihydro-1,4-benzodioxin-6-yl)acetyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B5557884.png)
![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 2-thiophenecarboxylate](/img/structure/B5557889.png)
![1-(5-{1-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]piperidin-4-yl}-4-methyl-4H-1,2,4-triazol-3-yl)-N,N-dimethylmethanamine](/img/structure/B5557899.png)
![N-{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5557907.png)
![4-(4-{[(3-furylmethyl)(methyl)amino]methyl}phenyl)-2-methyl-2-butanol](/img/structure/B5557913.png)
![N,N'-(2,4-quinazolinediyldi-4,1-phenylene)bis[2-(acetylamino)benzamide]](/img/structure/B5557929.png)
![3-(3-hydroxy-3-methylbutyl)-N-[(6-methoxy-1H-benzimidazol-2-yl)methyl]benzamide](/img/structure/B5557947.png)

![3,3-dimethyl-6-(propylthio)-8-(1-pyrrolidinyl)-3,4-dihydro-1H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B5557957.png)
![1-[(4-methylphenoxy)acetyl]-4-(propylsulfonyl)piperazine](/img/structure/B5557967.png)

![2-[(1,3-benzodioxol-5-ylmethyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5557984.png)
![2-[(4-bromo-1-naphthyl)oxy]-N'-(2,6-dichlorobenzylidene)acetohydrazide](/img/structure/B5557993.png)